molecular formula C5H5BrS B051420 2-Bromo-3-methylthiophene CAS No. 14282-76-9

2-Bromo-3-methylthiophene

Cat. No. B051420
CAS RN: 14282-76-9
M. Wt: 177.06 g/mol
InChI Key: YYJBWYBULYUKMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3-methylthiophene can be achieved using 3-methylthiophene and N-bromosuccinimide (NBS) as basic materials. The process involves a bromination reaction where the optimal conditions have been identified as a reaction time of 8.5 hours and a temperature of 40 °C, resulting in a yield of 87% with a purity above 98% as determined by gas chromatography (GC) (Zhao Li-juan, 2011). This method provides a straightforward approach to obtaining high-purity 2-Bromo-3-methylthiophene, making it accessible for further research and application in organic synthesis.

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylthiophene has been extensively studied to understand its conformational and electronic properties. Gas electron diffraction combined with microwave spectroscopic data and ab initio calculations offers detailed insights into its geometric parameters, such as bond lengths and angles, which are crucial for predicting the compound's reactivity and interaction with other molecules (M. Tanabe et al., 1995). These studies contribute to a deeper understanding of the molecular structure, guiding the development of synthetic strategies for derivatives of 2-Bromo-3-methylthiophene.

Chemical Reactions and Properties

2-Bromo-3-methylthiophene participates in various chemical reactions, including palladium-catalyzed C-H homocoupling, which is instrumental in the synthesis of oligothiophenes with well-defined structures (Masabumi Takahashi et al., 2006). These reactions underscore the compound's versatility and its role in constructing complex organic molecules with potential applications in electronics and materials science.

Physical Properties Analysis

The physical properties of 2-Bromo-3-methylthiophene, such as solubility, melting point, and boiling point, are fundamental characteristics that influence its handling and application in various chemical processes. Although specific studies on these properties were not identified in the current literature search, they can generally be inferred based on the compound's molecular structure and comparison with similar thiophene derivatives.

Chemical Properties Analysis

The chemical properties of 2-Bromo-3-methylthiophene, including its reactivity towards nucleophiles and electrophiles, are critical for its application in organic synthesis. Its ability to undergo selective direct arylation forms the basis for synthesizing a wide range of functional organic materials, highlighting its significance in the development of organic electronic materials (G. Vamvounis & David Gendron, 2013).

Scientific Research Applications

  • Electronic and Photonic Materials :

    • Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, resulting in a range of 2-aryl-4-bromo-5-methylthiophenes. This method is particularly useful for the facile preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).
  • Polymer Chemistry and Material Science :

    • Hoier and Park (1993) explored the growth mechanism of poly(3-methylthiophene), suggesting that the radical-radical coupling reaction is vital for polymer growth. Their study provides insights into the electrochemistry of conductive polymers and the role of monomers and polymers in this process (Hoier & Park, 1993).
    • Balakit et al. (2015) synthesized new thiophene derivatives, including derivatives of 3-bromo-2-methylthiophene, which were shown to effectively reduce photodegradation in poly(vinyl chloride) films. This research highlights the potential of these compounds in enhancing the durability of materials exposed to UV radiation (Balakit et al., 2015).
  • Organic Synthesis and Chemical Reactions :

    • Li-juan (2011) outlined a method to synthesize 2-bromo-3-methylthiophene with high yield and purity using 3-methylthiophene and NBS as basic materials. The method's efficiency is notable, providing a pathway for creating high-purity compounds (Li-juan, 2011).
    • Froehlich, Hametner, and Kalt (1996) studied the selective halogen dance reaction upon lithiation of 2-bromo-5-methylthiophene, demonstrating its utility in preparing a series of substituted thiophenes, thus showing the versatility of 2-bromo-3-methylthiophene in synthetic chemistry (Froehlich et al., 1996).
  • Catalysis and Chemical Transformations :

    • Dupuy et al. (2012) investigated the alkylation of 3-methylthiophene with 2-methyl-1-pentene over various acidic zeolites. Their research provides insights into the catalytic potential of thiophene derivatives in chemical transformations, which is crucial for industrial applications (Dupuy et al., 2012).

Safety And Hazards

2-Bromo-3-methylthiophene is toxic if inhaled and harmful if swallowed or in contact with skin . It causes skin and serious eye irritation and may cause respiratory irritation .

Future Directions

2-Bromo-3-methylthiophene has been used in the preparation of poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene)) . It was also used in the preparation of 2-bromo-3-(bromomethyl)thiophene, a lachrymatory compound . The compound is used as a pharmaceutical intermediate and is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .

properties

IUPAC Name

2-bromo-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJBWYBULYUKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162194
Record name 2-Bromo-3-methylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylthiophene

CAS RN

14282-76-9
Record name 2-Bromo-3-methylthiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylthiophene
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Record name 2-Bromo-3-methylthiophene
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Record name 2-bromo-3-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
239
Citations
M Němec, M Janda, J Šrogl - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
… The electrochemical bromination of 3-methylthiophene (see Table II) affords as the main product the ring-brominated 2-bromo-3-methylthiophene (V), the structure of which was …
Number of citations: 1 cccc.uochb.cas.cz
TW Campbell, WW Kaeding - Journal of the American Chemical …, 1951 - ACS Publications
… of3-thenyl bromide, plus substantial amounts of 2bromo-3-methylthiophene.lb The mixture was … taken to be 2-bromo-3-methylthiophene. A second fraction was isolated at 92 (16 mm.), …
Number of citations: 6 pubs.acs.org
M Brahim, HB Ammar, JF Soulé… - Beilstein Journal of …, 2016 - beilstein-journals.org
… or thiazolyl groups at C2-position of 2-bromo-3methylthiophene. In the presence of 1 mol % … In all cases, no C2-arylation of the 2-bromo-3methylthiophene with itself to produce 5'-bromo…
Number of citations: 10 www.beilstein-journals.org
B Mariem, BA Hamed… - Beilstein Journal of …, 2016 - search.proquest.com
… or thiazolyl groups at C2-position of 2-bromo-3methylthiophene. In the presence of 1 mol % … In all cases, no C2-arylation of the 2-bromo-3methylthiophene with itself to produce 5'-bromo…
Number of citations: 1 search.proquest.com
E Campaigne, WM LeSuer - Journal of the American Chemical …, 1948 - ACS Publications
… This may have been formed from a small amount of 2bromo-3-methylthiophene which contaminated the starting material. The yield of 3-methyl-2thenoic acid was somewhat higher than …
Number of citations: 120 pubs.acs.org
K Okamoto, JB Housekeeper, FE Michael… - Polymer …, 2013 - pubs.rsc.org
… Conditions A and B are also effective for polymerizing 2-bromo-3-methylthiophene (entries 11–12). The DB values obtained are impressive for a sterically hindered monomer such as 3-…
Number of citations: 94 pubs.rsc.org
OE Yokley - 1954 - search.proquest.com
… It was assumed then that the 3-methyl-2-thenoic acid might have come in part from the reaction of the 2-bromo-3-methylthiophene which contaminated the 3-thenyl bromide; however …
Number of citations: 0 search.proquest.com
D Gendron, G Vamvounis - Organic Preparations and Procedures …, 2015 - Taylor & Francis
… of 125 was obtained from the same reaction with 2-bromo-3-methylthiophene (7). In this case, … relative to the methyl group–namely 2-bromo-3-methylthiophene compared to 3-bromo-4-…
Number of citations: 4 www.tandfonline.com
RM Kellogg, AP Schaap, ET Harper… - The Journal of Organic …, 1968 - ACS Publications
… Acid-catalyzed rearrangement of 2-bromo-3-methylthiophene was carried out by refluxing 2-bromo-3-methylthiophene (35 mg, 0.2 mmol) for 1.5 hr in 1 ml of acetic acid (ca. 0.5 M in HBr…
Number of citations: 116 pubs.acs.org
HJ Fell, J Mårdalen, EJ Samuelsen, NU Hofsløkken… - Synthetic metals, 1993 - Elsevier
… Grignard coupling of 2-bromo-3-methylthiophene and 5,5'-dibromo-2,2'-dithiophene, and chemical polymerization of the resulting tetramer using FeC13 as coupling agent gave a new …
Number of citations: 10 www.sciencedirect.com

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